methyl 4-({[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}methyl)benzoate
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Description
Methyl 4-({[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}methyl)benzoate is a useful research compound. Its molecular formula is C22H22ClN3O4S and its molecular weight is 459.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 459.1019551 g/mol and the complexity rating of the compound is 583. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-({[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}methyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects, supported by case studies and research findings.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C25H28ClN3O4S
- Molecular Weight : 485.02 g/mol
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. A study on derivatives of imidazole and benzoate showed promising antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The compound's structural features, particularly the presence of the chlorophenyl and imidazole moieties, may enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored through in vitro studies. It was found to inhibit the production of pro-inflammatory cytokines in macrophage cultures, suggesting a mechanism that could be beneficial in treating inflammatory diseases . The hydroxymethyl group in the imidazole ring is hypothesized to contribute to this activity by modulating signaling pathways involved in inflammation.
Acetylcholinesterase Inhibition
Enzyme inhibition studies reveal that this compound exhibits significant inhibition of acetylcholinesterase (AChE), an enzyme crucial in neurotransmission. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
Urease Inhibition
The compound has also shown strong inhibitory activity against urease, an enzyme linked to various pathological conditions including kidney stones and gastric ulcers. The inhibition of urease could lead to therapeutic strategies for managing these conditions .
Study on Antibacterial Activity
In a comparative study, derivatives of methyl benzoate exhibited varying degrees of antibacterial efficacy against Salmonella typhi and Bacillus subtilis. The study highlighted that structural modifications significantly influenced biological activity, with compounds containing chlorophenyl groups showing enhanced potency .
Anti-inflammatory Mechanism Investigation
A detailed investigation into the anti-inflammatory mechanisms revealed that the compound reduced nitric oxide production in lipopolysaccharide-stimulated macrophages. This effect was attributed to the downregulation of inducible nitric oxide synthase (iNOS) expression .
Properties
IUPAC Name |
methyl 4-[[1-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanylmethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S/c1-30-21(29)17-6-2-16(3-7-17)14-31-22-25-11-19(13-27)26(22)12-20(28)24-10-15-4-8-18(23)9-5-15/h2-9,11,27H,10,12-14H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCNWIFLYUANRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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